Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-
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Overview
Description
Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, is an organic compound with the molecular formula C13H21NO2 It is a derivative of cyclohexanecarbonitrile, featuring a hydroxycyclohexyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, typically involves the reaction of cyclohexanecarbonitrile with a hydroxycyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexanecarbonitriles .
Scientific Research Applications
Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile: A simpler derivative without the hydroxycyclohexyl group.
1-Hydroxy-1-cyclohexanecarbonitrile: A related compound with a similar structure but different functional groups.
1,1’-Azobis(cyclohexanecarbonitrile): A compound used as a radical initiator in polymerization reactions
Uniqueness
Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, is unique due to its specific functional groups that confer distinct chemical properties and reactivity.
Properties
CAS No. |
63918-94-5 |
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Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(1-hydroxycyclohexyl)oxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H21NO2/c14-11-12(7-3-1-4-8-12)16-13(15)9-5-2-6-10-13/h15H,1-10H2 |
InChI Key |
GDJRVSBCGACHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)OC2(CCCCC2)O |
Origin of Product |
United States |
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